

# Application of 1-Methoxypropan-2-yl Methanesulfonate in Agrochemical Synthesis

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## Compound of Interest

Compound Name: 1-Methoxypropan-2-yl  
methanesulfonate

Cat. No.: B1361071

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## Application Note & Protocol

## Abstract

**1-Methoxypropan-2-yl methanesulfonate** is a versatile reagent for the introduction of the 1-methoxypropan-2-yl moiety into molecular scaffolds. This functional group is of interest in the design of novel agrochemicals due to its potential to fine-tune physicochemical properties such as lipophilicity and metabolic stability, which can influence bioavailability and efficacy. This document provides a detailed protocol for a representative synthesis of a hypothetical agrochemical intermediate, demonstrating the utility of **1-methoxypropan-2-yl methanesulfonate** as an alkylating agent.

## Introduction

The development of new agrochemicals often requires the synthesis of a diverse library of compounds to identify candidates with optimal activity, selectivity, and environmental profiles. The modification of a lead compound by introducing various alkyl and alkoxy groups is a common strategy to modulate its properties. **1-Methoxypropan-2-yl methanesulfonate** serves as an effective precursor for the 1-methoxypropan-2-yl group, which can be incorporated into a target molecule through nucleophilic substitution. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including phenols, thiophenols, and amines, under relatively mild conditions.

This application note details the synthesis of a hypothetical fungicide intermediate, (4-((1-methoxypropan-2-yl)oxy)-2-nitrophenyl)methanamine, through the O-alkylation of 4-hydroxy-2-nitrobenzonitrile followed by reduction. This example illustrates a practical application of **1-methoxypropan-2-yl methanesulfonate** in the synthesis of complex organic molecules relevant to the agrochemical industry.

## Data Presentation

The following table summarizes the key quantitative data for the representative synthesis of the hypothetical agrochemical intermediate.

Step	Reactant 1	Reactant 2	Base	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Purity (%)
1	4-Hydroxy-2-nitrobenzonitrile	1-Methoxypropan-2-yl methanesulfonate	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	80	12	4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile	92	>98
2	4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile	H <sub>2</sub> (gas)	Raney Ni	Methanol	25	4	(4-((1-Methoxypropan-2-yl)oxy)-2-amino-phenyl)methanamine	88	>97

## Experimental Protocols

## Protocol 1: Synthesis of 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile

### Materials:

- 4-Hydroxy-2-nitrobenzonitrile (1.0 eq)
- **1-Methoxypropan-2-yl methanesulfonate** (1.2 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (2.0 eq)
- Acetonitrile, anhydrous

### Procedure:

- To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-nitrobenzonitrile (10.0 g, 60.9 mmol).
- Add anhydrous potassium carbonate (16.8 g, 121.8 mmol).
- Add 100 mL of anhydrous acetonitrile to the flask.
- Stir the suspension at room temperature for 15 minutes.
- Add **1-methoxypropan-2-yl methanesulfonate** (12.3 g, 73.1 mmol) to the reaction mixture.
- Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- After completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash with acetonitrile (2 x 20 mL).
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product as a yellow solid.

## Protocol 2: Synthesis of (4-((1-Methoxypropan-2-yl)oxy)-2-aminophenyl)methanamine

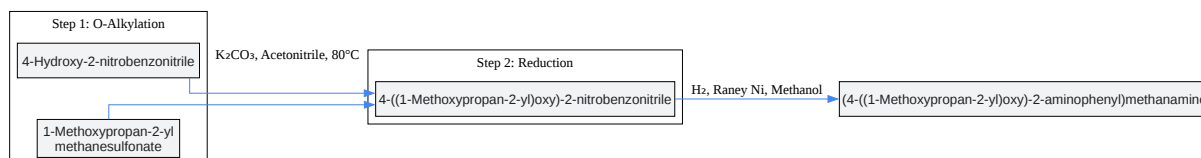
### Materials:

- 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile (1.0 eq)
- Raney Nickel (catalyst)
- Methanol
- Hydrogen gas (H<sub>2</sub>)

### Procedure:

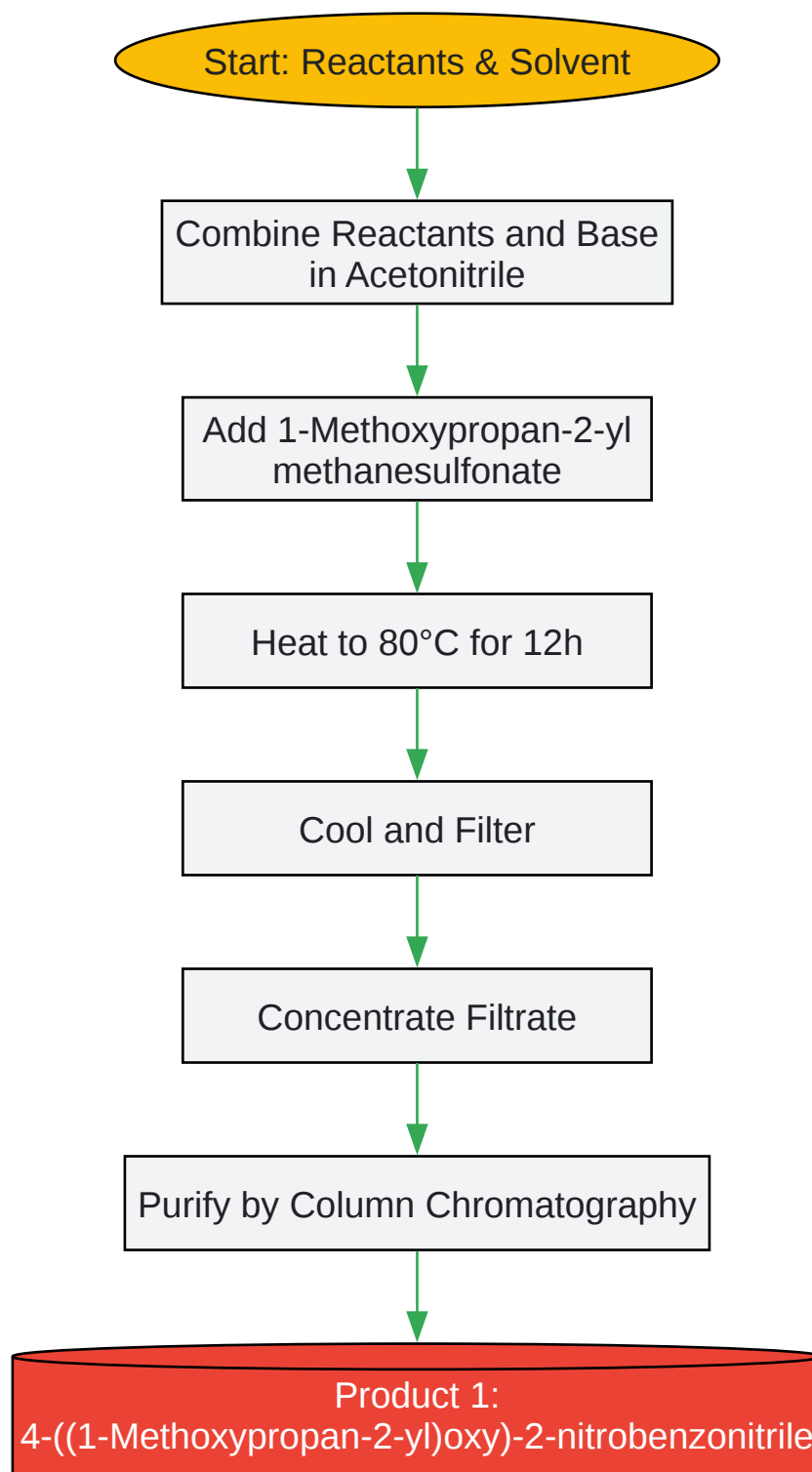
- To a 500 mL hydrogenation vessel, add 4-((1-methoxypropan-2-yl)oxy)-2-nitrobenzonitrile (10.0 g, 42.3 mmol).
- Add 200 mL of methanol to the vessel.
- Carefully add Raney Nickel (approx. 1.0 g, slurry in water) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to 50 psi.
- Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.
- Monitor the reaction by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the catalyst through a pad of Celite. Wash the Celite pad with methanol (2 x 30 mL).
- Concentrate the filtrate under reduced pressure to yield the product as a pale oil.

## Visualizations



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Caption: Synthesis pathway for a hypothetical agrochemical intermediate.



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Caption: Workflow for the O-alkylation step.

## Conclusion

**1-Methoxypropan-2-yl methanesulfonate** is a highly effective reagent for the incorporation of the 1-methoxypropan-2-yl group into molecules of interest for agrochemical research. The protocols provided herein demonstrate a straightforward and high-yielding synthetic route that can be adapted for the synthesis of a variety of analogues. The mild reaction conditions and the high reactivity of the mesylate leaving group make this reagent a valuable tool for the construction of new potential agrochemicals.

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